molecular formula C18H27N B1647348 1-(4-Cyclohexylbenzyl)piperidine

1-(4-Cyclohexylbenzyl)piperidine

Cat. No.: B1647348
M. Wt: 257.4 g/mol
InChI Key: BOBQKIWBOQNKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclohexylbenzyl)piperidine is a piperidine derivative characterized by a benzyl group substituted at the para position with a cyclohexyl moiety. This structural arrangement combines the lipophilic cyclohexyl group with the aromatic benzyl ring, conferring unique physicochemical and biological properties. Piperidine derivatives are widely explored in medicinal chemistry and materials science due to their versatility in molecular interactions and synthetic adaptability.

Properties

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

1-[(4-cyclohexylphenyl)methyl]piperidine

InChI

InChI=1S/C18H27N/c1-3-7-17(8-4-1)18-11-9-16(10-12-18)15-19-13-5-2-6-14-19/h9-12,17H,1-8,13-15H2

InChI Key

BOBQKIWBOQNKEQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN3CCCCC3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • 1-(4-Nitrobenzyl)piperidine: Features a nitro group (-NO₂) at the para position of the benzyl ring. The electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions compared to the electron-donating cyclohexyl group in the target compound .
  • 1-(4-Chlorobenzyl)piperidine : The chloro substituent increases polarity and may improve solubility in polar solvents, whereas the cyclohexyl group in 1-(4-cyclohexylbenzyl)piperidine enhances lipophilicity, favoring membrane permeability .
  • 1-(4-Methoxybenzyl)piperidine : The methoxy group (-OCH₃) offers hydrogen-bonding capability, contrasting with the steric bulk of the cyclohexyl group, which may hinder interactions with planar binding sites .

Cycloalkylmethyl vs. Other Alkyl Groups

  • 1-(Cyclohexylmethyl)piperidine hydrochloride: Lacks the benzyl ring but shares the cyclohexylmethyl group.
  • 1-(Cyclobutylmethyl)piperidin-4-amine : The smaller cyclobutyl group decreases steric bulk, possibly enhancing binding to compact enzymatic pockets compared to the cyclohexylbenzyl derivative .

Functional Group Additions

  • 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine : The ethenyl group introduces unsaturation, enabling conjugation or polymerization, unlike the saturated cyclohexyl group in the target compound .
  • 1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine: Incorporates a sulfonyl group and nitro-phenoxy substituent, enabling diverse electronic interactions absent in the target compound .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound LogP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL)
This compound 5.2 287.4 <0.1 (water)
1-(4-Nitrobenzyl)piperidine 2.8 236.3 1.5 (water)
1-(Cyclohexylmethyl)piperidine 3.5 195.3 0.3 (water)
4-(Cycloheptylmethyl)piperidine 4.9 209.4 <0.1 (water)
  • Lipophilicity : The cyclohexylbenzyl group in the target compound results in higher LogP compared to nitro- or chloro-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility : Bulky hydrophobic groups (e.g., cyclohexyl) reduce aqueous solubility, necessitating formulation adjustments for pharmacological use .

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